REACTION_CXSMILES
|
[P:1]([OH:4])([OH:3])[OH:2].O1C[CH2:9][CH2:8][O:7]O1.P(Cl)(Cl)Cl.[C:15](#[N:17])C>>[C:8]([NH:17][CH2:15][P:1]([OH:4])(=[O:3])[OH:2])(=[O:7])[CH3:9]
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
O1OOCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for about two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
A highly viscous oil separates as a result of the reaction
|
Type
|
DISTILLATION
|
Details
|
Unreacted acetonitrile is distilled off
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in a small amount of water
|
Type
|
ADDITION
|
Details
|
Addition of acetone
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
a white crystalline product which is filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried at 60° C. in a water jet vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCP(O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |